Cas no 80618-96-8 ((1E,4S,6R,7E,9R,12S,12aR,13S,13aR,14aS,14bR)-12-benzyl-6-hydroxy-4,6,13,13a-tetramethyl-10-oxo-4,5,6,9,10,11,12,12a,13,13a,14a,14b-dodecahydro-3H-cycloundeca[d]oxireno[f]isoindol-9-yl acetate)
![(1E,4S,6R,7E,9R,12S,12aR,13S,13aR,14aS,14bR)-12-benzyl-6-hydroxy-4,6,13,13a-tetramethyl-10-oxo-4,5,6,9,10,11,12,12a,13,13a,14a,14b-dodecahydro-3H-cycloundeca[d]oxireno[f]isoindol-9-yl acetate structure](https://fr.kuujia.com/scimg/cas/80618-96-8x500.png)
80618-96-8 structure
Nom du produit:(1E,4S,6R,7E,9R,12S,12aR,13S,13aR,14aS,14bR)-12-benzyl-6-hydroxy-4,6,13,13a-tetramethyl-10-oxo-4,5,6,9,10,11,12,12a,13,13a,14a,14b-dodecahydro-3H-cycloundeca[d]oxireno[f]isoindol-9-yl acetate
(1E,4S,6R,7E,9R,12S,12aR,13S,13aR,14aS,14bR)-12-benzyl-6-hydroxy-4,6,13,13a-tetramethyl-10-oxo-4,5,6,9,10,11,12,12a,13,13a,14a,14b-dodecahydro-3H-cycloundeca[d]oxireno[f]isoindol-9-yl acetate Propriétés chimiques et physiques
Nom et identifiant
-
- (1E,4S,6R,7E,9R,12S,12aR,13S,13aR,14aS,14bR)-12-benzyl-6-hydroxy-4,6,13,13a-tetramethyl-10-oxo-4,5,6,9,10,11,12,12a,13,13a,14a,14b-dodecahydro-3H-cycloundeca[d]oxireno[f]isoindol-9-yl acetate
- MLS000563208
- SMR000470863
- Epoxycytochalasin H
- 21-Acetoxy-6,7-epoxy-18-hydroxy-10-phenyl-5,6,16,18-tetramethyl(11)cytochalasa-13,19-dien-1-one
- 80618-96-8
- DTXSID401338753
- 10H-Cycloundec(d)oxireno(f)isoindol-10-one, 9-(acetyloxy)-3,4,5,6,9,11,12,12a,13,13a,14a,14b-dodecahydro-6-hydroxy-4,6,13,13a-tetramethyl-12-(phenylmethyl)-, (1E,4S,6R,7E,9R,9aR,12S,12aR,13S,13aR,14aS,14bR)-
-
- Piscine à noyau: InChI=1S/C30H39NO5/c1-18-10-9-13-22-26-29(5,36-26)19(2)25-23(16-21-11-7-6-8-12-21)31-27(33)30(22,25)24(35-20(3)32)14-15-28(4,34)17-18/h6-9,11-15,18-19,22-26,34H,10,16-17H2,1-5H3,(H,31,33)
- La clé Inchi: QHZKOXCMCJMHJE-UHFFFAOYSA-N
- Sourire: CC1C2C(Cc3ccccc3)NC(=O)C22C(\C=C\CC(C)CC(C)(O)\C=C/C2OC(C)=O)C2OC12C |c:27,t:18|
Propriétés calculées
- Qualité précise: 493.28282334g/mol
- Masse isotopique unique: 493.28282334g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 4
- Complexité: 940
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.915
- Surface topologique des pôles: 88.2Ų
(1E,4S,6R,7E,9R,12S,12aR,13S,13aR,14aS,14bR)-12-benzyl-6-hydroxy-4,6,13,13a-tetramethyl-10-oxo-4,5,6,9,10,11,12,12a,13,13a,14a,14b-dodecahydro-3H-cycloundeca[d]oxireno[f]isoindol-9-yl acetate Littérature connexe
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
4. Book reviews
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
80618-96-8 ((1E,4S,6R,7E,9R,12S,12aR,13S,13aR,14aS,14bR)-12-benzyl-6-hydroxy-4,6,13,13a-tetramethyl-10-oxo-4,5,6,9,10,11,12,12a,13,13a,14a,14b-dodecahydro-3H-cycloundeca[d]oxireno[f]isoindol-9-yl acetate) Produits connexes
- 1261934-65-9(5-(3-Carboxy-5-fluorophenyl)-2-methylphenol)
- 841206-69-7(methyl 2-{(1E)-2-cyano-2-4-(naphthalen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylamino}benzoate)
- 2137817-61-7(Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2-methyl-)
- 171200-71-8((1S,2S)-N,N'-Bis3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene-1,2-diphenylethylenediaminato Cobalt(II))
- 1176114-04-7(2,4'-Dichloro-3'-methylpropiophenone)
- 2229130-37-2(1-bromo-4-(4-nitrobutyl)benzene)
- 2097995-88-3(((1H-1,2,3-triazol-4-yl)methyl)glycine hydrochloride)
- 946376-27-8(N-3-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide)
- 1805341-95-0(3-Amino-2-(difluoromethyl)-4-fluoro-5-hydroxypyridine)
- 2172243-75-1(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpropanoic acid)
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
